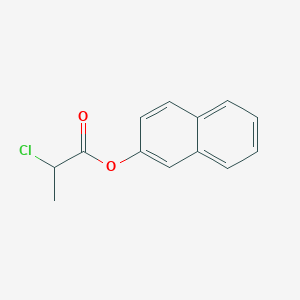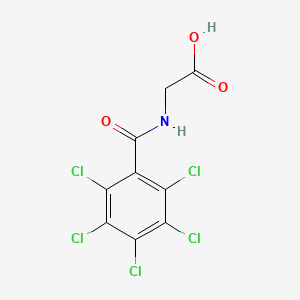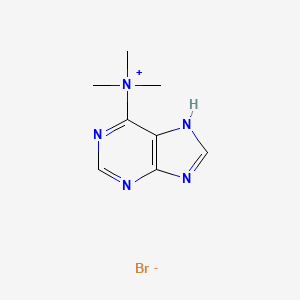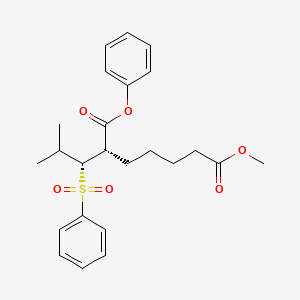
Carbanide;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;iron, also known as iron carbide, is a compound consisting of iron and carbon. It is a member of the class of compounds known as carbides, which are characterized by the presence of carbon atoms bonded to a less electronegative element. Iron carbide is particularly notable for its magnetic properties and its role in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Iron carbide can be synthesized through several methods. One common laboratory method involves the carburization of iron at high temperatures. This process typically involves heating iron in the presence of a carbon source, such as methane or carbon monoxide, at temperatures ranging from 600°C to 1000°C. The reaction can be represented as:
3Fe+CH4→Fe3C+2H2
Another method involves the reduction of iron oxides with carbon at high temperatures. This process is often used in industrial settings and can be represented as:
Fe2O3+3C→2Fe+3CO
Industrial Production Methods
In industrial settings, iron carbide is often produced through the direct reduction of iron ore using a carbon source. This process, known as the iron carbide process, involves the reduction of iron ore in a fluidized bed reactor at temperatures around 600°C to 700°C. The resulting iron carbide can then be used as a feedstock for steel production.
化学反応の分析
Types of Reactions
Iron carbide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Iron carbide can be oxidized to form iron oxides and carbon dioxide. This reaction typically occurs at high temperatures and can be represented as:
Fe3C+4O2→3Fe2O3+CO2
-
Reduction: : Iron carbide can be reduced to metallic iron and carbon. This reaction is often used in the production of steel and can be represented as:
Fe3C+3H2→3Fe+CH4
-
Substitution: : Iron carbide can undergo substitution reactions with various reagents, leading to the formation of different iron compounds.
Common Reagents and Conditions
Common reagents used in the reactions of iron carbide include oxygen, hydrogen, and various carbon sources. The reactions typically occur at high temperatures, often exceeding 600°C.
Major Products
The major products formed from the reactions of iron carbide include iron oxides, metallic iron, and various hydrocarbons, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Iron carbide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : In chemistry, iron carbide is used as a catalyst in various chemical reactions, including the Fischer-Tropsch synthesis, which is used to produce hydrocarbons from carbon monoxide and hydrogen.
-
Biology: : In biology, iron carbide nanoparticles are used in magnetic separation techniques, which are employed to isolate specific types of cells or biomolecules from complex mixtures.
-
Medicine: : In medicine, iron carbide nanoparticles are used in magnetic resonance imaging (MRI) as contrast agents. They are also being explored for use in magnetic hyperthermia, a treatment for cancer that involves heating magnetic nanoparticles to kill cancer cells.
-
Industry: : In industry, iron carbide is used as a feedstock for steel production. It is also used in the production of hard coatings and cutting tools due to its hardness and wear resistance.
作用機序
The mechanism by which iron carbide exerts its effects depends on its specific application. In catalytic reactions, iron carbide acts as a catalyst by providing a surface for the reactants to adsorb and react. In magnetic applications, the magnetic properties of iron carbide are exploited to manipulate and control magnetic fields. The molecular targets and pathways involved in these processes vary depending on the specific application.
類似化合物との比較
Iron carbide can be compared with other similar compounds, such as iron oxides and other metal carbides.
-
Iron Oxides: : Unlike iron carbide, iron oxides are primarily used for their magnetic properties and as pigments. Iron oxides are also used in the production of iron and steel, but they do not have the same catalytic properties as iron carbide.
-
Other Metal Carbides: : Other metal carbides, such as tungsten carbide and silicon carbide, are known for their hardness and are used in cutting tools and abrasives. Iron carbide, while also hard, is more commonly used in catalytic and magnetic applications.
List of Similar Compounds
- Iron oxides (e.g., FeO, Fe2O3, Fe3O4)
- Tungsten carbide (WC)
- Silicon carbide (SiC)
- Titanium carbide (TiC)
特性
| 110527-90-7 | |
分子式 |
CH3Fe- |
分子量 |
70.88 g/mol |
IUPAC名 |
carbanide;iron |
InChI |
InChI=1S/CH3.Fe/h1H3;/q-1; |
InChIキー |
VNXDDLGFKMIFKO-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)



